ethyl 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of chromenyl thiazole derivatives. This compound is characterized by the presence of a chromenyl group fused with a thiazole ring, which is further esterified with an ethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazole-4-carboxylate typically involves a multi-step process. One common method includes the condensation of 8-ethoxy-2-oxochromene-3-carbaldehyde with thiosemicarbazide to form an intermediate hydrazone. This intermediate is then cyclized with ethyl bromoacetate under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the chromenyl thiazole compound.
Reduction: Reduced forms with hydroxyl or amine groups.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The chromenyl group can intercalate with DNA, leading to potential anticancer effects. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and resulting in antimicrobial properties. The ester group allows for modifications that can enhance the compound’s bioavailability and efficacy.
Comparison with Similar Compounds
ethyl 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazole-4-carboxylate can be compared with other similar compounds such as:
Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Lacks the thiazole ring, making it less versatile in terms of biological activity.
Ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate: Contains a glycine moiety instead of the thiazole ring, leading to different chemical properties and applications.
[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]-N,N-diethylcarboxamide: Features a more complex structure with additional chromenyl groups, offering unique photophysical properties.
The uniqueness of this compound lies in its combination of the chromenyl and thiazole rings, which confer a wide range of chemical reactivity and biological activity.
Biological Activity
Ethyl 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazole-4-carboxylate is a synthetic compound that belongs to the chromene and thiazole classes, known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound features a chromene core structure fused with a thiazole moiety. It is synthesized through the Knoevenagel condensation reaction, typically involving ethyl acetoacetate and 8-ethoxy-2H-chromen-3-carbaldehyde as starting materials. The synthesis pathway is crucial as it influences the biological properties of the resultant compound.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The chromene structure allows the compound to scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : It inhibits specific enzymes involved in inflammatory pathways, which may help in managing conditions like arthritis and other inflammatory diseases.
- Antimicrobial Properties : The thiazole component has been associated with antimicrobial activity against various bacterial strains.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, its Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, demonstrating potent activity comparable to standard antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
Research indicates that derivatives of thiazole compounds, including this compound, exhibit anticancer potential by inducing apoptosis in cancer cells. A study reported that compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiazole derivatives, including the target compound. Results indicated that it outperformed several known antibiotics against resistant strains of bacteria .
- Anticancer Screening : In vitro studies demonstrated that this compound inhibited cell proliferation in breast cancer cell lines with an IC50 value of approximately 5 µM .
Properties
IUPAC Name |
ethyl 2-(8-ethoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-3-21-13-7-5-6-10-8-11(16(19)23-14(10)13)15-18-12(9-24-15)17(20)22-4-2/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIICCLQYXGKQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=CS3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.